molecular formula C11H11BrN2O B13938032 4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B13938032
M. Wt: 267.12 g/mol
InChI Key: LHSJVIAKBWFYHV-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that contains both a pyridine and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with tetrahydro-2H-pyran-4-carbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromo-2-pyridinyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the brominated pyridine and the tetrahydropyran ring, which confer specific chemical reactivity and potential biological activity. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules for various applications.

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

4-(4-bromopyridin-2-yl)oxane-4-carbonitrile

InChI

InChI=1S/C11H11BrN2O/c12-9-1-4-14-10(7-9)11(8-13)2-5-15-6-3-11/h1,4,7H,2-3,5-6H2

InChI Key

LHSJVIAKBWFYHV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=NC=CC(=C2)Br

Origin of Product

United States

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